7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
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Overview
Description
7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine is a heterocyclic aromatic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles This compound is characterized by the presence of a chloro group, an ethyl group, a nitro group, and a phenyl group attached to the benzo[c][1,2,5]oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a base such as sodium hydride.
Amination: The phenyl group is introduced through amination reactions using aniline derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of 7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives.
Scientific Research Applications
7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of essential cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-N-ethyl-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine: Lacks the phenyl group.
7-Chloro-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine: Lacks the ethyl group.
7-Chloro-N-ethyl-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine: Contains a sulfur atom instead of an oxygen atom in the oxadiazole ring.
Uniqueness
7-Chloro-N-ethyl-4-nitro-N-phenylbenzo[c][1,2,5]oxadiazol-5-amine is unique due to the combination of its chloro, ethyl, nitro, and phenyl substituents, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
664988-56-1 |
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Molecular Formula |
C14H11ClN4O3 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
7-chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C14H11ClN4O3/c1-2-18(9-6-4-3-5-7-9)11-8-10(15)12-13(17-22-16-12)14(11)19(20)21/h3-8H,2H2,1H3 |
InChI Key |
NCSQSGXSCJGMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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